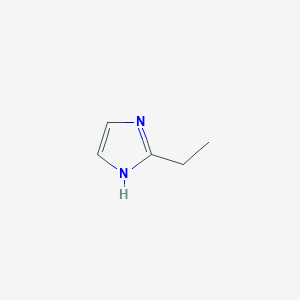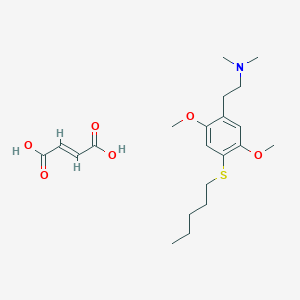
5-Isopropylisoxazol-4-carbonsäure
Übersicht
Beschreibung
5-Isopropylisoxazole-4-carboxylic acid is a derivative of isoxazole, which is a five-membered aromatic heterocycle with oxygen and nitrogen as the heteroatoms. The isopropyl group attached to the 5-position and the carboxylic acid group at the 4-position are indicative of its potential for chemical modifications and biological activity.
Synthesis Analysis
The synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through various methods. One approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields . Another method for preparing aminoazole-4-carboxylic acids includes the reaction of trifluoroacetonitrile oxide or -imines with cyanoacetic acid derivatives . Additionally, the synthesis of 5-substituted oxazole-4-carboxylic acid esters can be performed by reacting ethyl isocyanoacetic acid with sodium hydride, followed by treatment with carboxylic acid chlorides .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The substitution at the 4 and 5 positions significantly influences the reactivity and properties of these compounds. For instance, the presence of an isopropyl group and a carboxylic acid moiety would affect the molecule's polarity, solubility, and potential for further chemical reactions.
Chemical Reactions Analysis
Isoxazole derivatives exhibit a range of chemical behaviors. The selective esterification of benzylic alcohols under Mitsunobu conditions using azoisoxazole reagents demonstrates the potential for selective transformations in the presence of other functional groups . The reactivity of aminoazole-4-carboxylic acids towards electrophiles has been examined, showing different outcomes such as diacylation and cyclization depending on the structure of the starting materials . Furthermore, the selective nucleophilic chemistry used in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids highlights the versatility of these compounds in generating diverse libraries of drug-like molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-isopropylisoxazole-4-carboxylic acid derivatives would be influenced by the isoxazole core and the substituents attached to it. The polarity, boiling point, melting point, and solubility in various solvents would be determined by the specific structure of the compound. The presence of the carboxylic acid group would confer acidity and the potential for salt formation, while the isopropyl group would contribute to the hydrophobic character of the molecule. These properties are crucial for the compound's application in chemical synthesis and potential pharmaceutical use.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Eigenschaften
Isoxazole, einschließlich 5-Isopropylisoxazol-4-carbonsäure, weisen ein breites Spektrum an pharmakologischen Eigenschaften auf. Sie besitzen nachweislich hypoglykämische Eigenschaften, die bei der Behandlung von Diabetes durch Senkung des Blutzuckerspiegels von Vorteil sein können. Darüber hinaus zeigen sie analgetische (schmerzstillende) und entzündungshemmende Wirkungen, was sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente macht .
Antibakterielle Aktivität
Die antibakteriellen Eigenschaften von Isoxazolen machen sie wertvoll im Kampf gegen bakterielle Infektionen. Forschungen haben gezeigt, dass Isoxazol-Derivate gegen verschiedene Bakterienstämme wirksam sein können, was auf eine potenzielle Verwendung bei der Entwicklung neuer Antibiotika hindeutet .
Antikrebsanwendungen
Isoxazole haben sich in der Krebsforschung als vielversprechend erwiesen, da sie antikanker-Aktivitäten besitzen. Sie können als Wasserstoffbrücken-Donoren oder -Akzeptoren wirken, was für die Entwicklung von Krebsmedikamenten entscheidend ist. Insbesondere fusionierte Isoxazole haben sich in der Pharmakologie als nützlich erwiesen und Aktivitäten gegen verschiedene Krebsarten gezeigt .
Antioxidative Wirkungen
Die antioxidativen Eigenschaften von Isoxazolen sind wichtig, um Zellen vor oxidativem Stress und Schäden durch freie Radikale zu schützen. Diese Aktivität deutet auf potenzielle Anwendungen bei der Vorbeugung oder Behandlung von Krankheiten hin, die mit oxidativem Stress zusammenhängen .
Forschung zu neurodegenerativen Erkrankungen
Isoxazol-Derivate wurden auf ihre potenzielle Rolle bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer untersucht. Ihre Fähigkeit, die Gehirnchemie zu modulieren, macht sie zu interessanten Kandidaten für die Entwicklung von Medikamenten, die auf kognitive Verbesserung und Neuroprotektion abzielen .
Antifungal- und Antiviralforschung
Neben antibakteriellen Wirkungen zeigen Isoxazole auch antifungale und antivirale Aktivitäten. Diese Eigenschaften sind entscheidend für die Entwicklung von Behandlungen gegen Pilzinfektionen und Viruserkrankungen, einschließlich HIV .
Chemische Synthese und organische Chemie
Isoxazole dienen als vielseitige Bausteine in der organischen Synthese. Ihre Reaktivität ermöglicht es Chemikern, eine Vielzahl komplexer Moleküle zu erzeugen, die in der weiteren chemischen Forschung und Medikamentenentwicklung eingesetzt werden können .
Safety and Hazards
5-Isopropylisoxazole-4-carboxylic acid is classified as a combustible solid . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also recommended to avoid dust formation and to provide appropriate exhaust ventilation at places where dust is formed .
Wirkmechanismus
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The specific interactions of 5-Isopropylisoxazole-4-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
As a derivative of isoxazole, it may share some of the biological activities common to other isoxazole compounds
Eigenschaften
IUPAC Name |
5-propan-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)3-8-11-6/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLYLUGOXIJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564027 | |
| Record name | 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134541-05-2 | |
| Record name | 5-(1-Methylethyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134541-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)

![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)








